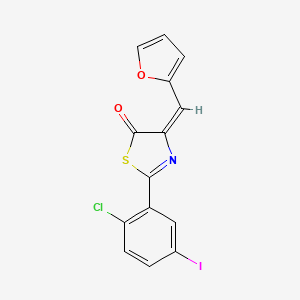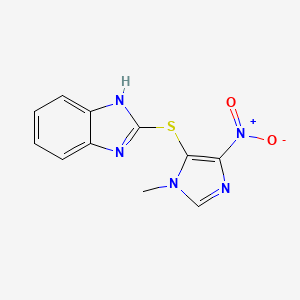
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE is a complex organic compound that features both benzimidazole and imidazole moieties. These heterocyclic structures are known for their significant biological and chemical properties. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE typically involves the condensation of benzimidazole derivatives with imidazole derivatives under controlled conditions. The reaction often requires the presence of a sulfur source, such as thiourea or elemental sulfur, and a suitable catalyst to facilitate the formation of the sulfide linkage.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity 1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The benzimidazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Various substituted benzimidazole and imidazole derivatives.
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The benzimidazole and imidazole moieties can bind to enzymes and receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Benzimidazole derivatives: Known for their broad-spectrum biological activities.
Imidazole derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness: 1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE is unique due to the presence of both benzimidazole and imidazole moieties, which confer a combination of properties from both classes of compounds
Properties
CAS No. |
18383-84-1 |
|---|---|
Molecular Formula |
C11H9N5O2S |
Molecular Weight |
275.29 g/mol |
IUPAC Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C11H9N5O2S/c1-15-6-12-9(16(17)18)10(15)19-11-13-7-4-2-3-5-8(7)14-11/h2-6H,1H3,(H,13,14) |
InChI Key |
FSUBLVKGNQIAEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1SC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11104492.png)
![2-(Methylanilino)-N'~1~-[(E)-1-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11104498.png)
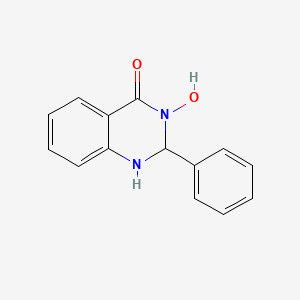
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B11104507.png)
![{[(3Z)-3H-1,2-benzodithiol-3-ylideneamino]oxy}(phenylamino)methanone](/img/structure/B11104510.png)
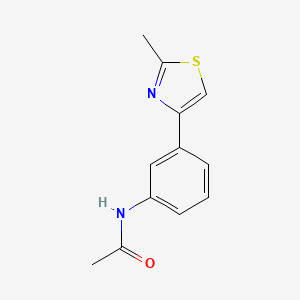
![3-{[(4-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11104520.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11104522.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11104524.png)
![2-iodo-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11104529.png)
![3,3'-Methanediylbis(6-{[(2-iodophenyl)carbonyl]amino}benzoic acid)](/img/structure/B11104530.png)
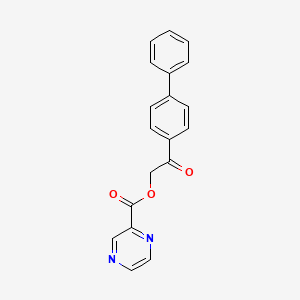
![3-chloro-N-(4-chlorobenzyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11104540.png)
